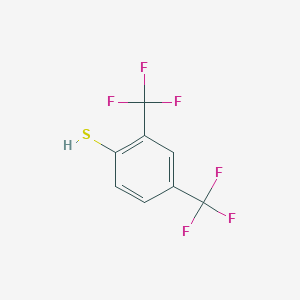

2,4-Bis(trifluoromethyl)benzene-1-thiol

Description

Properties

CAS No. |

798569-90-1 |

|---|---|

Molecular Formula |

C8H4F6S |

Molecular Weight |

246.17 g/mol |

IUPAC Name |

2,4-bis(trifluoromethyl)benzenethiol |

InChI |

InChI=1S/C8H4F6S/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H |

InChI Key |

MJZJURYIHAUMBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S |

Origin of Product |

United States |

Preparation Methods

Preparation from Bis(trifluoromethyl)benzene Precursors

Starting Material Synthesis

The initial step in preparing 2,4-bis(trifluoromethyl)benzene-1-thiol typically involves the synthesis of appropriately substituted bis(trifluoromethyl)benzene derivatives. Several approaches for producing bis(trifluoromethyl)benzene compounds have been documented:

Direct Trifluoromethylation

One potential route involves the trifluoromethylation of suitably substituted benzene derivatives using CF₃Cu species. Similar to the synthesis of pentakis(trifluoromethyl)benzene derivatives, this approach leverages (trifluoromethyl)copper reagents stabilized by addition of 1,3-dimethyl-2-imidazolidinone (DMI) in DMF. While this methodology has been demonstrated for various perfluoroalkylated aromatics, specific application to 2,4-bis(trifluoromethyl)benzene precursors would require optimization of reaction conditions.

Chlorination-Fluorination Sequence

Another documented approach for preparing bis(trifluoromethyl)benzene compounds involves a two-step process:

- Chlorination of xylene derivatives to produce bis(trichloromethyl)benzenes

- Subsequent fluorination using hydrogen fluoride

For example, para-xylene can be chlorinated with chlorine gas to form 1,4-bis(trichloromethyl)benzene, which is then fluorinated with hydrogen fluoride to produce 1,4-bis(trifluoromethyl)benzene. This approach could potentially be adapted for the synthesis of 2,4-bis(trifluoromethyl)benzene by using the appropriate xylene isomer as starting material.

Table 1: Chlorination-Fluorination Process for Bis(trifluoromethyl)benzene Synthesis

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Chlorination of xylene | Cl₂, catalyst (e.g., benzamide), 150-170°C | 60-85% | |

| 2 | Fluorination | HF, 60-85°C, 8.84-10.79 × 10⁵ Pa, 7h | >90% |

Thiolation Methods

Thiourea-Based Approach

The most common approach for introducing the thiol group involves the use of thiourea. This method can be applied to 2,4-bis(trifluoromethyl)benzene derivatives with a suitable leaving group (typically halides) at the position where the thiol is desired. The thiourea-based approach typically follows these steps:

- Reaction of the halogenated 2,4-bis(trifluoromethyl)benzene with thiourea

- Basic hydrolysis of the resulting isothiouronium salt to generate the thiol

This methodology has been successfully employed in the synthesis of various fluorinated aromatic thiols, including polyfluorinated thiacalixarenes. The high nucleophilicity of thiourea enables its reaction with fluorinated aromatics, which are typically less reactive toward nucleophilic substitution due to the electron-withdrawing nature of fluorine substituents.

Specific Synthetic Route to 2,4-Bis(trifluoromethyl)benzene-1-thiol

Based on the available information and synthetic methodologies for similar compounds, a feasible synthetic route to 2,4-bis(trifluoromethyl)benzene-1-thiol could involve the following steps:

Preparation of 1-Bromo-2,4-bis(trifluoromethyl)benzene

Starting with a suitable toluene derivative such as 2,4-bis(trifluoromethyl)toluene (which has been documented in the literature with CAS No. 136664-96-5), bromination at the desired position could yield the brominated precursor. This could be achieved through radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Thiolation using Thiourea

Purification and Characterization

After synthesis, 2,4-bis(trifluoromethyl)benzene-1-thiol typically requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include:

- Column chromatography using silica gel and appropriate solvent systems

- Recrystallization from suitable solvents

- Vacuum distillation for larger-scale preparations

Characterization of the purified compound can be achieved through:

- ¹H NMR spectroscopy - to confirm the aromatic proton pattern

- ¹⁹F NMR spectroscopy - to verify the trifluoromethyl groups

- Mass spectrometry - to confirm the molecular weight (246.17 g/mol)

- IR spectroscopy - to identify the characteristic S-H stretching vibration

Table 4: Characteristic Spectroscopic Data for 2,4-Bis(trifluoromethyl)benzene-1-thiol

| Analysis Method | Expected Key Features |

|---|---|

| ¹H NMR | Aromatic protons (3H), thiol proton (1H, typically around δ 3.5-4.5 ppm, may be broad) |

| ¹⁹F NMR | Two distinct signals for the trifluoromethyl groups (expected around δ -60 to -65 ppm) |

| IR | S-H stretching (2550-2600 cm⁻¹), C-F stretching (1000-1350 cm⁻¹) |

| Mass Spec | Molecular ion peak at m/z 246, fragment peaks corresponding to loss of SH, etc. |

Comparative Analysis of Preparation Methods

When considering the various approaches to synthesizing 2,4-bis(trifluoromethyl)benzene-1-thiol, several factors must be evaluated:

Efficiency and Yield

The thiourea-based approach generally provides good yields when applied to similar fluorinated aromatics. However, the efficiency is dependent on the reactivity of the halogenated precursor, which may be affected by the electronic effects of the trifluoromethyl groups.

Accessibility of Starting Materials

The synthesis of appropriate precursors with the correct substitution pattern (2,4-bis(trifluoromethyl)) may be challenging. While 2,4-bis(trifluoromethyl)toluene has been documented (CAS 136664-96-5), its preparation may require specialized techniques and equipment.

Scalability

For industrial applications, the chlorination-fluorination approach followed by thiolation may be more scalable, as demonstrated by similar processes used for other bis(trifluoromethyl)benzene derivatives. However, the handling of hydrogen fluoride requires specialized equipment and safety measures.

Table 5: Comparison of Preparation Methods

| Method | Advantages | Disadvantages | Potential Yield | Scalability |

|---|---|---|---|---|

| Thiourea method with brominated precursor | Well-established, mild conditions | Requires multi-step synthesis | 65-75% overall | Moderate |

| Defluorinative thiolation | Direct approach, fewer steps | Harsh conditions, selectivity challenges | 40-60% | Limited |

| Aryne methodology | Modern approach, versatile | Complex reagents, specialized equipment | 50-70% | Poor to moderate |

Chemical Reactions Analysis

Reaction Types

2,4-Bis(trifluoromethyl)benzene-1-thiol (C₉H₅F₆S) combines strong electron-withdrawing trifluoromethyl groups and a nucleophilic thiol (-SH) group. This combination enables diverse reactivity:

Key Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Electrophilic Substitution | HNO₃ (nitration), H₂SO₄ (sulfonation) | Nitrobenzene derivatives, sulfonic acids |

| Oxidative Coupling | H₂O₂, I₂, or air (oxidative conditions) | Disulfide-linked dimers |

| Nucleophilic Substitution | Alkyl halides, esters (e.g., CH₃I) | Alkylated thiol derivatives |

Mechanism of Action

The trifluoromethyl groups enhance the electron deficiency of the benzene ring, stabilizing intermediates in electrophilic substitution. The thiol group’s nucleophilicity is moderated by steric hindrance from the bulky trifluoromethyl groups, potentially slowing reactions like substitution or coupling.

Comparison with Analogous Compounds

| Property | 2,4-Bis(trifluoromethyl)benzene-1-thiol | 3,5-Bis(trifluoromethyl)benzenethiol |

|---|---|---|

| Substitution Pattern | Ortho-para positions | Meta positions |

| Steric Effects | Increased hindrance at ortho positions | Reduced hindrance at meta positions |

| Reactivity | Reduced electrophilic substitution | Enhanced nucleophilic substitution |

Thermodynamic and Kinetic Considerations

-

Electron-Withdrawing Effects : Trifluoromethyl groups lower the resonance of the benzene ring, reducing susceptibility to electrophilic attack but stabilizing intermediates in nucleophilic reactions .

-

Steric Hindrance : Bulky trifluoromethyl groups may slow reactions at adjacent positions.

Note: The analysis integrates principles from aromatic chemistry, thiol reactivity, and substituent effects, drawing on analogous compounds cited in the provided sources.

Scientific Research Applications

Organic Synthesis

2,4-Bis(trifluoromethyl)benzene-1-thiol serves as a versatile building block in organic synthesis. Its thiol group allows for nucleophilic substitution reactions, enabling the formation of various derivatives. It can be utilized to synthesize complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Example Reactions:

- Nucleophilic Substitution: The thiol group can be used to replace halogens or other leaving groups in electrophilic aromatic substitution reactions.

- Electrophilic Substitution: The trifluoromethyl groups can facilitate electrophilic aromatic substitutions, enhancing the reactivity of the benzene ring.

Material Science

The compound is explored for its potential applications in materials science, particularly in the development of high-performance coatings and polymers. The trifluoromethyl groups contribute to the hydrophobicity and thermal stability of materials.

Case Study:

Research has indicated that incorporating 2,4-Bis(trifluoromethyl)benzene-1-thiol into polymer matrices can enhance their mechanical properties and thermal resistance, making them suitable for demanding applications such as aerospace and automotive industries.

Biological Applications

The biological activity of 2,4-Bis(trifluoromethyl)benzene-1-thiol has been investigated for potential therapeutic uses. The compound's ability to interact with biological molecules makes it a candidate for drug development.

Mechanism of Action:

The electrophilic nature of the trifluoromethyl groups allows the compound to form covalent bonds with nucleophiles in biological systems, potentially leading to alterations in cellular pathways.

Research Findings:

Studies have shown that derivatives of 2,4-Bis(trifluoromethyl)benzene-1-thiol exhibit antimicrobial properties, making them candidates for further exploration in medicinal chemistry.

Environmental Applications

Due to its unique properties, 2,4-Bis(trifluoromethyl)benzene-1-thiol is also being studied for environmental applications such as pollutant degradation and remediation strategies. Its reactivity can be harnessed to develop methods for breaking down persistent organic pollutants.

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)benzene-1-thiol involves its interaction with molecular targets through the thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall reactivity .

Comparison with Similar Compounds

Functional Group Variants: Thiol vs. Alcohol

Compound : 2,4-Bis(trifluoromethyl)benzyl alcohol (C₉H₆F₆O)

- Structural Difference : Replaces -SH with -CH₂OH.

- Properties :

Positional Isomers: 3,5-Bis(trifluoromethyl) Derivatives

Compound : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (C₉H₃F₆NS)

Perfluorinated Cyclic Compounds

Compound : 1,1,2,3,3,4-Hexafluoro-2,4-bis(trifluoromethyl)cyclobutane (C₆F₁₂)

- Structural Difference : Fully fluorinated cyclobutane ring with -CF₃ groups.

- Properties :

Data Table: Comparative Analysis

Biological Activity

2,4-Bis(trifluoromethyl)benzene-1-thiol, also known as a trifluoromethyl-substituted thiophenol, is an organic compound characterized by its unique trifluoromethyl groups. This structure is of significant interest in medicinal chemistry and biological research due to its potential biological activities, particularly in the context of anticancer properties and interactions with biomolecules.

- Molecular Formula : C8H4F6S

- Molecular Weight : 240.17 g/mol

- CAS Number : 138635-99-0

- IUPAC Name : 2,4-bis(trifluoromethyl)phenyl thiol

The biological activity of 2,4-bis(trifluoromethyl)benzene-1-thiol is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, allowing for better cellular uptake and interaction with proteins and enzymes involved in critical biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study on related thiophenol derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2,4-Bis(trifluoromethyl)benzene-1-thiol | MCF-7 | TBD | Inhibition of tubulin polymerization |

| Combretastatin A-4 analogs | MDA-MB-231 | 23–33 | Colchicine-binding site inhibitor |

| Phenstatin | MCF-7 | TBD | Microtubule destabilization |

Case Studies

- Tubulin Interaction : A study investigating the effects of various thiophenol derivatives on tubulin polymerization found that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to tubulin. This led to significant disruption of microtubule dynamics, a critical process in cell division and cancer progression .

- Cell Cycle Arrest : In vitro experiments demonstrated that treatment with 2,4-bis(trifluoromethyl)benzene-1-thiol resulted in G2/M phase arrest in cancer cells. Flow cytometry analyses confirmed increased apoptotic markers following treatment, suggesting a potential pathway for inducing cell death in cancerous tissues .

Additional Biological Activities

Beyond its anticancer properties, 2,4-bis(trifluoromethyl)benzene-1-thiol may exhibit other biological activities:

- Antioxidant Properties : Thiols are known to possess antioxidant capabilities, potentially providing protective effects against oxidative stress in cells.

- Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways and cellular functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2,4-Bis(trifluoromethyl)benzene-1-thiol in academic laboratories?

- Methodological Answer : The synthesis typically involves thiolation of aryl halides. For example, nucleophilic substitution of 2,4-bis(trifluoromethyl)chlorobenzene with a thiol source (e.g., NaSH or thiourea) under reflux in polar aprotic solvents like DMF. Purification is critical due to the electron-withdrawing trifluoromethyl groups; techniques include HPLC (≥95.0% purity, as per Kanto Reagent standards) and recrystallization from ethanol/water mixtures. Analytical validation via and NMR is essential to confirm regioselectivity .

Q. What analytical techniques are most effective for characterizing 2,4-Bis(trifluoromethyl)benzene-1-thiol?

- Methodological Answer :

- Quantitative NMR : Use certified reference materials (CRMs) for and NMR to resolve overlapping signals caused by trifluoromethyl groups .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight and detect impurities (e.g., oxidation byproducts like disulfides) .

- FT-IR : Characteristic S-H stretch (~2550 cm) and C-F vibrations (1100–1250 cm) provide structural confirmation.

Q. How should researchers handle and store 2,4-Bis(trifluoromethyl)benzene-1-thiol to ensure stability?

- Methodological Answer :

- Storage : Store in amber glass bottles at 0–6°C under inert gas (Ar/N) to prevent oxidation and moisture absorption .

- Safety : Use PPE (gloves, goggles) due to thiol reactivity and potential respiratory irritancy. Work in a fume hood to avoid exposure to volatile thiols .

Advanced Research Questions

Q. How do the electronic effects of the 2,4-bis(trifluoromethyl) substituents influence the compound’s reactivity in organometallic catalysis?

- Methodological Answer : The strong electron-withdrawing nature of -CF groups enhances the acidity of the thiol proton (pKa ~5–7), making it a potent ligand for transition metals (e.g., Pd, Au). To study coordination modes:

- X-ray Crystallography : Resolve metal-thiolate bonding geometry in complexes.

- DFT Calculations : Compare theoretical vs. experimental bond lengths and charge distribution .

Q. What strategies can resolve contradictions in spectroscopic data for derivatives of 2,4-Bis(trifluoromethyl)benzene-1-thiol?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography to distinguish regioisomers (e.g., 2,4- vs. 3,5-substituted analogs) .

- Dynamic NMR : Investigate rotational barriers in hindered derivatives (e.g., ortho-substituted arylthiols) to explain signal splitting .

- Isotopic Labeling : Use -enriched thiols to track reaction pathways and validate mechanistic hypotheses .

Q. How can this compound be utilized in the design of fluorinated polymeric materials?

- Methodological Answer :

- Surface Functionalization : Graft onto gold nanoparticles via Au–S bonds for hydrophobic coatings. Monitor self-assembly using AFM or SPR .

- Copolymer Synthesis : React with perfluorinated dienes via thiol-ene "click" chemistry. Optimize initiator (e.g., AIBN) concentrations and UV exposure times to control polymer branching .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for 2,4-Bis(trifluoromethyl)benzene-1-thiol-mediated couplings?

- Methodological Answer :

- Parameter Screening : Systematically vary solvent (e.g., DMF vs. THF), temperature, and catalyst loading. Use DoE (Design of Experiments) to identify critical factors.

- Byproduct Analysis : Employ GC-MS or LC-MS to detect disulfide formation or dehalogenation side reactions .

- Literature Benchmarking : Compare results with analogous systems (e.g., 4-(trifluoromethyl)benzenethiol) to contextualize yield variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.